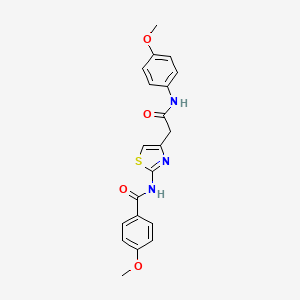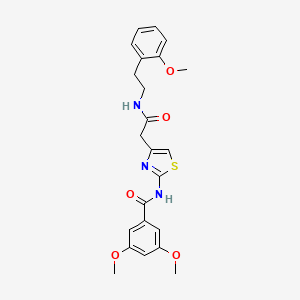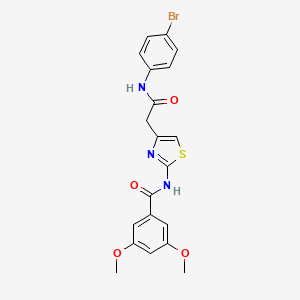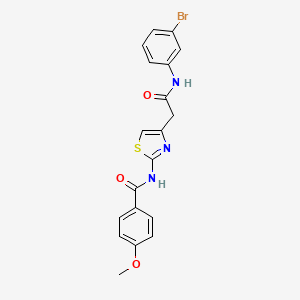
N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Descripción general
Descripción
N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . They have shown promising results against bacterial (Gram positive and Gram negative) and fungal species, as well as against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Pharmacokinetics
Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against the mcf7 cell line .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. However, one limitation of this compound 73-6691 is its relatively short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the study of N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide 73-6691. One direction is to investigate its potential therapeutic applications in other diseases, such as pulmonary fibrosis and hypertension. Another direction is to develop more potent and selective sGC inhibitors with longer half-lives. Finally, the mechanism of action of this compound 73-6691 could be further elucidated to better understand its effects on vascular tone and inflammation.
Aplicaciones Científicas De Investigación
N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have potent vasodilatory effects, making it a promising candidate for the treatment of pulmonary hypertension. Additionally, this compound 73-6691 has been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-16-7-5-12(6-8-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNOSYXPUDRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



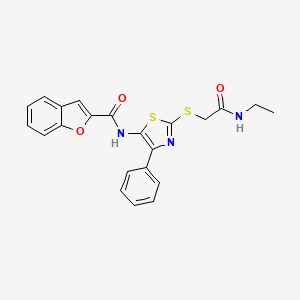
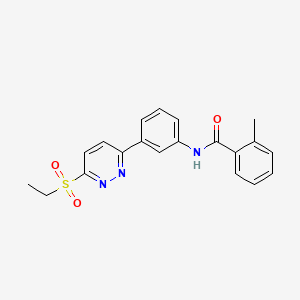
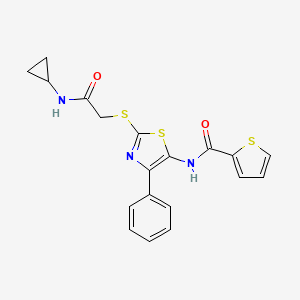
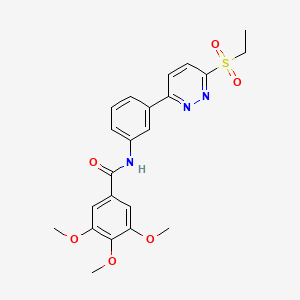
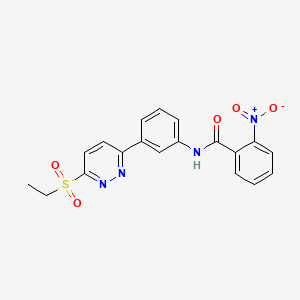
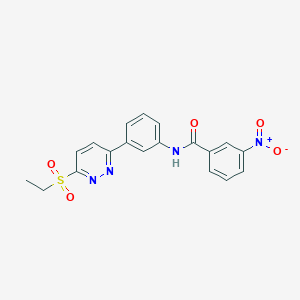
![3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B3311663.png)
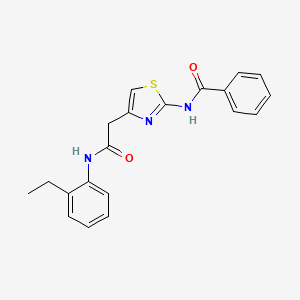
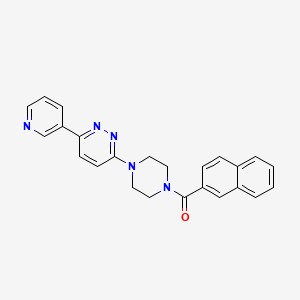
![2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3311709.png)
